(3S)-3-氨基-4-环己基丁酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

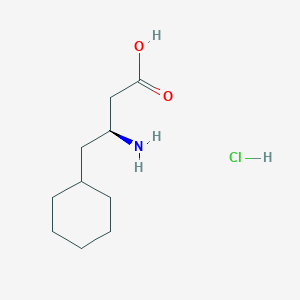

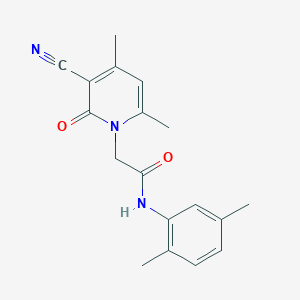

“(3S)-3-amino-4-cyclohexylbutanoic acid hydrochloride” is likely a derivative of butanoic acid, which is a four-carbon carboxylic acid. The “3-amino” indicates the presence of an amino group (-NH2) on the third carbon, and “4-cyclohexyl” suggests a cyclohexyl group (a six-membered carbon ring) attached to the fourth carbon . The “hydrochloride” part means this compound is likely a salt formed with hydrochloric acid .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a carboxylic acid group, an amino group, and a cyclohexyl group. The stereochemistry at the 3rd carbon is indicated by the “(3S)” prefix, meaning the compound is a single enantiomer .

Chemical Reactions Analysis

As an amino acid derivative, this compound could participate in reactions typical of carboxylic acids and amines . For example, it could react with bases (like NaOH) to form a salt, or with other carboxylic acids to form amides. The cyclohexyl group might also undergo reactions typical of cyclohexanes.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As a hydrochloride salt, it would likely be soluble in water . The presence of the cyclohexyl group might give it some solubility in organic solvents as well.

科学研究应用

药理活性物质的合成

(3S)-3-氨基-4-环己基丁酸盐酸盐是合成 β-取代 γ-氨基丁酸衍生物的关键中间体,后者表现出显著的药理活性。3,4-二取代氨基丁酸的合成和结构分析证明了该化合物在生成药理相关物质中的用途。4-R-2-氧代-5-苯基吡咯烷-3-羧酸甲酯的水解,导致分离出 4-氨基-3-R-4-苯基丁酸盐酸盐,举例说明了一种制备具有潜在治疗应用的化合物的办法 (O. S. Vasil'eva et al., 2016)。

振动光谱和 DFT 计算

在密度泛函理论 (DFT) 计算的支持下,对两性离子 3-氨基丁酸的振动光谱进行研究,提供了对氨基酸及其衍生物的结构性质的见解。这项研究重点关注 3-氨基丁酸的两性离子形式,有助于理解分子相互作用和预测化学行为,这对于设计具有特定功能的化合物至关重要 (Shashikala Yalagi, 2022)。

酶促和化学酶促合成

通过酶促和化学酶促过程绿色合成 (S)-3-氨基丁酸,突出了在化学合成中使用生物催化剂的环境和经济效益。此过程涉及氮杂-迈克尔加成、酶促拆分和后续改性,以产生具有高对映体过量的 (S)-3-氨基丁酸。此类方法不仅减少了化学合成的环境影响,还提供了高选择性和效率,展示了 (3S)-3-氨基-4-环己基丁酸盐酸盐在可持续化学实践中的适用性 (M. Weiss et al., 2010)。

未来方向

属性

IUPAC Name |

(3S)-3-amino-4-cyclohexylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c11-9(7-10(12)13)6-8-4-2-1-3-5-8;/h8-9H,1-7,11H2,(H,12,13);1H/t9-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXCDFHWPSBFIO-FVGYRXGTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(CC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@@H](CC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8aS,12aS,14bR)-8a-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6S)-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2766442.png)

![6-Acetyl-2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2766450.png)

![Methyl 7-chlorofuro[2,3-c]pyridine-2-carboxylate](/img/structure/B2766455.png)

![N-(4-acetylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2766461.png)

![4-oxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2766462.png)